6-chloro-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound features a chloro and methyl substitution on the benzothiazole ring, along with a tetrahydrofuran moiety attached via a methylene bridge. Benzothiazole derivatives are recognized for their diverse biological activities, including anti-inflammatory and anticancer properties.
This compound can be classified as an organic heterocyclic compound. Its structure is characterized by the presence of both nitrogen and sulfur atoms in the benzothiazole ring, which contributes to its potential reactivity and biological activity. The synthesis of this compound has been explored in various studies, emphasizing its significance in medicinal chemistry and organic synthesis .
The synthesis of 6-chloro-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine typically involves several key steps:
The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 6-chloro-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine often involves interactions with biological targets such as enzymes or receptors:
The applications of 6-chloro-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine are diverse:
This detailed analysis underscores the significance of 6-chloro-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine within scientific research and its potential therapeutic applications.
Benzothiazole represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and structural adaptability. Early benzothiazole derivatives, such as 2-aminobenzothiazoles, were identified as kinase inhibitors and antimicrobial agents in the 1980s–1990s. The scaffold’s rigid bicyclic structure (fused benzene and thiazole rings) enables optimal π-stacking interactions with biological targets, facilitating its integration into drug design [6] [9]. Modern derivatives like 6-chloro-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine exemplify strategic advancements, where hybridization with N-alkyltetrahydrofuran moieties addresses limitations of early analogs, such as metabolic instability or limited solubility [6] [10]. Clinical candidates like thioflavin T (for amyloid imaging) and riluzole (for ALS) underscore the therapeutic viability of benzothiazoles, paving the way for structurally complex variants [9].
The bioactivity of benzothiazoles is exquisitely sensitive to substituent patterns, governed by electronic, steric, and hydrophobic parameters. Key modifications include:
Table 1: Impact of Substituents on Benzothiazole Bioactivity
Position | Substituent | Electronic Effect | Biological Consequence |
---|---|---|---|
C6 | Chloro | σₚ = +0.23 (electron-withdrawing) | Enhanced electrophilicity; improved target affinity |
C4 | Methyl | σₚ = −0.17 (electron-donating) | Increased lipophilicity; metabolic stabilization |
C2 | Alkylamine | Tunable basicity (pKa 3–6) | Solubility modulation; H-bonding with targets |
SAR studies confirm that combining C6-chloro and C4-methyl groups synergistically boosts anti-tubercular activity (MIC ≤1 µg/mL vs. M. tuberculosis) compared to monosubstituted analogs [6].
The tetrahydrofuran-2-ylmethyl (THF-CH₂-) moiety in 6-chloro-4-methyl-N-(tetrahydrofuran-2-ylmethyl)benzothiazol-2-amine introduces critical pharmacophoric features:
Synthetic routes to such hybrids leverage:
Table 2: Key Chemical Data for 6-Chloro-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine
Property | Value |
---|---|
CAS Registry Number | 422526-52-1 / 1105194-33-9 |
Molecular Formula | C₁₃H₁₅ClN₂OS |
Molecular Weight | 282.79 g/mol |
IUPAC Name | 6-Chloro-4-methyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine |
SMILES | ClC1=C2N=C(NCC3OCCC3)SC2=CC(=C1)C |
Key Synonyms | AKOS005206348; DTXSID701155340 |
The THF-CH₂- group exemplifies nonclassical bioisosterism, mimicking amides or esters while offering superior pharmacokinetics [10]. This modification aligns with trends in heterocyclic drug design, where N-alkyltetrahydrofuranamines enhance blood-brain barrier penetration (e.g., antiviral agents) [5] [6].
CAS No.: 42405-01-6
CAS No.: 4444-26-2
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0
CAS No.: 39731-48-1